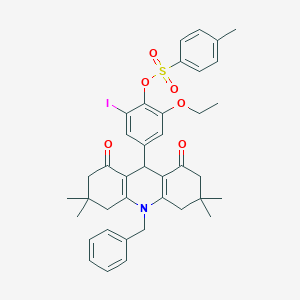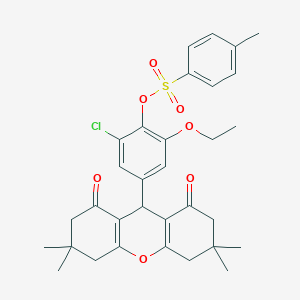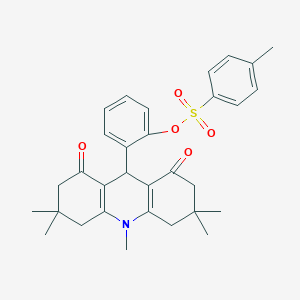
5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone, also known as ENBDMPI, is a synthetic compound that has shown potential in scientific research applications.
Wirkmechanismus
5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone works by inhibiting the activity of enzymes that are involved in cell proliferation and survival. Specifically, it targets the enzyme thioredoxin reductase, which is overexpressed in cancer cells. By inhibiting this enzyme, 5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone induces oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit tumor growth, and reduce the expression of genes involved in cell proliferation and survival. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. It also has a well-defined mechanism of action, which makes it a useful tool for studying the role of thioredoxin reductase in cancer cells. However, one limitation of using 5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone. One area of interest is the development of more potent analogs of the compound that can be used as anticancer agents. Another area of research is the study of 5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone in combination with other anticancer drugs to determine if it can enhance their efficacy. Additionally, research is needed to determine the safety and efficacy of 5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone in clinical trials.
Synthesemethoden
5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone can be synthesized using a multi-step process that involves the reaction of 2-ethoxy-5-nitrobenzaldehyde with thiourea and 4-ethoxybenzylamine. The resulting product is then treated with acetic anhydride and sodium acetate to produce 5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone.
Wissenschaftliche Forschungsanwendungen
5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been studied for its potential as an anticancer agent. Research has shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of tumors in animal models.
Eigenschaften
Produktname |
5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone |
|---|---|
Molekularformel |
C20H19N3O6S |
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
(5Z)-5-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H19N3O6S/c1-3-28-15-7-5-13(6-8-15)22-19(25)16(21-20(22)30)10-12-9-14(23(26)27)11-17(18(12)24)29-4-2/h5-11,24H,3-4H2,1-2H3,(H,21,30)/b16-10- |
InChI-Schlüssel |
MALKAAZDGQODCF-YBEGLDIGSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC(=C3)[N+](=O)[O-])OCC)O)/NC2=S |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC(=C3O)OCC)[N+](=O)[O-])NC2=S |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)[N+](=O)[O-])OCC)O)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B300789.png)
![4-[10-(2-Methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenyl 4-methylbenzenesulfonate](/img/structure/B300790.png)

![9-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B300792.png)


![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B300798.png)
![ethyl 4-[4-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B300799.png)
![N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B300801.png)
![2-[(4-Bromo-3-chlorophenyl)imino]-5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B300802.png)
![N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-1-benzofuran-2-carbohydrazide](/img/structure/B300805.png)
![N'-{(E)-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B300806.png)

